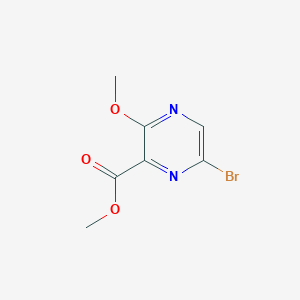

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-bromo-3-methoxypyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-3-methoxypyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAPWVOZUZZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

This guide provides a comprehensive, technically detailed protocol for the synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthetic pathway, delves into the mechanistic underpinnings of each reaction, and offers practical, experience-driven insights to ensure successful and reproducible outcomes.

Strategic Importance in Drug Discovery

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its substituted pyrazine core is a common scaffold in molecules targeting a range of biological pathways. The bromine atom provides a reactive handle for cross-coupling reactions, the methoxy group modulates electronic properties and potential metabolic stability, and the methyl ester allows for further straightforward derivatization.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic approach to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate points to a multi-step synthesis starting from readily available precursors. The chosen pathway is favored for its reliability and scalability.

Physical and chemical properties of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS: 259794-06-4): Properties, Synthesis, and Applications

Abstract

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its substituted pyrazine core, featuring a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for chemical modification. This versatility makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the field of drug discovery where the pyrazine scaffold is a well-established pharmacophore. This technical guide provides a comprehensive overview of the compound's physical and chemical properties, detailed spectroscopic characterization, plausible synthetic routes, and key applications, offering researchers and drug development professionals a foundational resource for its use.

Introduction

The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous FDA-approved drugs. Pyrazine derivatives exhibit a wide range of biological activities, and their use in developing novel therapeutic agents continues to expand.[1][2]

Overview of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (Figure 1) is a trifunctionalized intermediate that serves as a powerful tool for synthetic chemists. The strategic placement of its functional groups allows for selective and sequential reactions. The bromine atom at the 6-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, while the methoxy group at the 3-position modulates the electronic properties of the pyrazine ring.

Figure 1: Chemical Structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 259794-06-4 | [3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [3] |

| Molecular Weight | 247.05 g/mol | [3] |

| IUPAC Name | methyl 6-bromo-3-methoxypyrazine-2-carboxylate | [3] |

| xLogP3-AA | 1.3 | [3] |

| Topological Polar Surface Area (TPSA) | 61.3 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Form | Solid (predicted based on related compounds) | [4][5] |

The calculated LogP value of 1.3 suggests moderate lipophilicity, a property often sought in drug candidates for balancing aqueous solubility and membrane permeability. The topological polar surface area (TPSA) of 61.3 Ų is well within the range typically associated with good oral bioavailability in drug molecules.

Spectroscopic Characterization

Structural elucidation of a molecule is fundamentally dependent on a combination of spectroscopic techniques. The following sections describe the expected spectral data for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, which are crucial for identity confirmation and purity assessment.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:

-

A singlet for the aromatic proton on the pyrazine ring, anticipated in the δ 8.0-8.5 ppm region.

-

A singlet corresponding to the three protons of the ester methyl group (-COOCH₃), expected around δ 3.9-4.1 ppm.

-

A singlet for the three protons of the methoxy group (-OCH₃), expected around δ 4.0-4.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display all seven carbon signals. Predicted chemical shifts would include the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the pyrazine ring (ranging from ~120 to 160 ppm), and the two methyl carbons of the ester and methoxy groups (~53-56 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 246 and m/z 248 with a relative intensity ratio of approximately 1:1.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃, M-31) or the carbomethoxy radical (•COOCH₃, M-59). The base peaks in electron ionization mass spectrometry often result from stable fragments formed after initial ionization.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester group.

-

C-O Stretch: Absorption bands for the C-O stretching of the ester and ether linkages are expected between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-H Stretch: A weak band characteristic of the methoxyl group is anticipated in the 2800–2860 cm⁻¹ range.[7]

-

Aromatic C=N/C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the pyrazine ring stretching vibrations.

Chemical Properties and Reactivity

The synthetic utility of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key Reactive Sites and Potential Transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile site for modification. It readily participates in various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method for creating C-C bonds, enabling the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, a crucial transformation in the synthesis of many biologically active molecules.[8]

-

Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling can be used to build extended conjugated systems or provide a handle for further functionalization via click chemistry.

Modification of the Ester Group

The methyl ester is another key functional handle.

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification cleanly converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides.[1]

-

Direct Amidation: In some cases, direct conversion to amides can be achieved by heating with an amine, sometimes with a catalyst.

Synthesis and Manufacturing

While multiple synthetic routes are conceivable, an efficient pathway would likely involve the sequential functionalization of a readily available pyrazine precursor.

Caption: Plausible Synthetic Pathway Flowchart.

Proposed Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate with an arylboronic acid.

Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. A palladium catalyst, such as Pd(PPh₃)₄ or PEPPSI-IPr, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid, and a solvent system is chosen to ensure solubility of all components.[1][9]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Research and Development

A Key Building Block in Medicinal Chemistry

The trifunctional nature of this compound makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening. The pyrazine core is present in drugs targeting a variety of diseases. By using the C-Br bond as a diversification point, novel analogues of known pyrazine-containing drugs can be rapidly synthesized to explore structure-activity relationships (SAR). For example, thieno[2,3-b]pyrazine derivatives, which can be accessed from halogenated pyrazines, have been evaluated for their antitumor activity.[8][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related brominated and pyrazine-based compounds can be used to infer its hazard profile.[11][12][13][14]

-

Hazard Identification:

-

Handling Precautions:

-

Storage:

Conclusion

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a synthetically versatile and valuable chemical intermediate. Its well-defined reactive sites allow for predictable and selective chemical modifications, making it an ideal substrate for constructing complex molecules. The physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its application in research, particularly in the rational design and synthesis of novel compounds for drug discovery and materials science. Proper handling and storage, guided by the principles of chemical safety, will ensure its effective and safe utilization in the laboratory.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

PubChemLite. 3-bromo-6-methoxypyridine-2-carboxylic acid methyl ester. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

-

ResearchGate. (2025, August 9). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

-

PubMed. (2014, August 22). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. [Link]

-

ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

-

PubChem. Methyl 3-bromopyrazine-2-carboxylate. [Link]

-

PubMed. (2021, August 10). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. [Link]

-

NIST. Pyrazine, 2-methoxy-3-(2-methylpropyl)-. [Link]

-

Appretech Scientific Limited. methyl 3-bromo-6-chloropyrazine-2-carboxylate. [Link]

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

Semantic Scholar. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. [Link]

-

ResearchGate. (2025, August 6). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

-

MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]

-

PubMed. (2020, February 1). Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype. [Link]

-

MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

- 5. メチル 6-ブロモピリジン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Introduction

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal and agricultural chemistry. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold found in numerous biologically active molecules. The specific arrangement of bromo, methoxy, and methyl carboxylate substituents on this pyrazine ring provides multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, including its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in research, and essential safety and handling information. The content is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.

Compound Profile and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental to its effective use in research.

Chemical Identity

The compound is unambiguously identified by its CAS number and structural details.

| Identifier | Value |

| CAS Number | 259794-06-4 |

| IUPAC Name | methyl 6-bromo-3-methoxypyrazine-2-carboxylate[1] |

| Molecular Formula | C₇H₇BrN₂O₃[1] |

| Molecular Weight | 247.05 g/mol [1] |

| InChIKey | YWGAPWVOZUZZPK-UHFFFAOYSA-N[1] |

Physicochemical Data

These computed properties are crucial for predicting the compound's behavior in various chemical and biological systems, such as solubility and membrane permeability.

| Property | Value | Source |

| xLogP3-AA | 1.3 | PubChem[1] |

| Topological Polar Surface Area | 61.3 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Structural Representation

The structure features a pyrazine ring substituted with a bromine atom at position 6, a methoxy group at position 3, and a methyl carboxylate group at position 2. This substitution pattern creates distinct electronic and steric properties that govern its reactivity.

Caption: 2D structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway starts from the commercially available and related compound, Methyl 3-aminopyrazine-2-carboxylate. The transformation involves a Sandmeyer-type reaction for bromination and subsequent methoxylation.

Caption: Plausible synthetic workflow from a related amino-pyrazine.

Mechanistic Insights

-

Diazotization and Sandmeyer Reaction : The initial amine is converted to a diazonium salt using sodium nitrite in a strong acid like HBr. This diazonium group is an excellent leaving group. The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. A second bromination can occur on the electron-rich pyrazine ring under these conditions.

-

Nucleophilic Aromatic Substitution (SNAr) : The bromine atom at the 3-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent ester group. Sodium methoxide (NaOMe) acts as a potent nucleophile, displacing the bromide to form the desired methoxy group. The selectivity of this reaction is key to achieving the final product.

Applications in Research and Drug Discovery

This molecule is a valuable intermediate due to its orthogonally reactive sites. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[2] The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.

This dual reactivity makes it an ideal scaffold for building libraries of complex molecules in the search for new therapeutic agents and agrochemicals. For example, a related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is noted for its use in synthesizing pharmaceuticals targeting neurological disorders.[3]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on standard methodologies for analogous chemical transformations.[2] Researchers should perform their own optimization.

Objective: To synthesize Methyl 6-bromo-3-methoxypyrazine-2-carboxylate from Methyl 3,6-dibromopyrazine-2-carboxylate.

Materials:

-

Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material (approx. 0.1 M concentration). To this solution, add sodium methoxide (1.1 equiv) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. While specific spectral data is not publicly available, one would expect a singlet for the aromatic proton, and singlets for the two methyl groups (methoxy and ester) in the ¹H NMR spectrum.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 6-bromo-3-methoxypyrazine-2-carboxylate requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from closely related pyrazine compounds should be considered for guidance.

-

Hazard Classification: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[4] It may also cause skin and serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Handling:

-

First Aid Measures:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]

References

- Alfa Chemistry. (2023, December 30). Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

- Sigma-Aldrich. (2025, September 15). Safety Data Sheet for 2-Methylpyrazine.

- TCI Chemicals. (2025, February 18). Safety Data Sheet for 2-sec-Butyl-3-methoxypyrazine.

- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet for 2-Isobutyl-3-methoxypyrazine.

- BLD Pharm. (n.d.). 259794-06-4 | Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

- ChemScene. (2025, July 31). Safety Data Sheet for 6-Bromo-2-methylquinoline.

- Advanced Biotech. (2025, January 25). Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic.

- PubChem. (n.d.). Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

- The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 6-BroMo-3-hydroxypyrazine-2-carboxylic acid(1260667-67-1) 1H NMR.

- Sigma-Aldrich. (n.d.). 6-Bromo-3-methoxy-pyrazine-2-carboxylic acid methyl ester | 259794-06-4.

- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS No. 259794-06-4), a key intermediate in pharmaceutical research.[1][2] Given the limited availability of public domain experimental spectra for this specific compound, this document serves as a predictive guide for researchers, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule is fundamental to understanding its chemical reactivity and potential applications. For Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.

Caption: Molecular structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for a novel compound involves dissolving approximately 5-10 mg of the substance in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube and analyzed using a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct singlets:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H5 | The sole aromatic proton on the pyrazine ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and bromine atoms. |

| ~4.0 | Singlet | 3H | C9-H₃ (Ester -OCH₃) | Protons of the methyl ester group. |

| ~4.1 | Singlet | 3H | C11-H₃ (Methoxy -OCH₃) | Protons of the methoxy group attached to the pyrazine ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C7 (C=O) | Carbonyl carbon of the ester group. |

| ~158 | C3 | Aromatic carbon attached to the electron-donating methoxy group and nitrogen. |

| ~145 | C6 | Aromatic carbon bearing the bromine atom. |

| ~140 | C2 | Aromatic carbon attached to the ester group and nitrogen. |

| ~130 | C5 | Aromatic carbon bonded to the single ring proton. |

| ~55 | C11 (Methoxy -OCH₃) | Carbon of the methoxy group. |

| ~53 | C9 (Ester -OCH₃) | Carbon of the methyl ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (in -OCH₃ groups) |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1580, ~1450 | C=N, C=C stretch | Pyrazine ring |

| ~1250 | C-O stretch | Ester and ether C-O |

| ~1100 | C-O stretch | Ether C-O |

| Below 800 | C-Br stretch | Carbon-bromine bond |

The strong absorption band around 1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group. The presence of various C-O and aromatic stretching frequencies will also be characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Analysis

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons, causing ionization and fragmentation.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is C₇H₇BrN₂O₃, with a molecular weight of approximately 247.05 g/mol .[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) at m/z values of approximately 246 and 248.

Key Predicted Fragments:

| m/z (approx.) | Proposed Fragment | Rationale of Formation |

| 246/248 | [C₇H₇BrN₂O₃]⁺ | Molecular ion peak (M⁺, M+2) |

| 215/217 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 187/189 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 157 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl radical. |

The fragmentation pattern will be crucial for confirming the connectivity of the substituents on the pyrazine ring. The initial loss of fragments related to the ester and methoxy groups is a common pathway for such molecules.[3][4]

Conclusion

The structural characterization of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data, enabling researchers to verify their synthetic products and proceed with their research and development activities. The predictions herein are based on established principles of spectroscopy and comparative data from related heterocyclic compounds.

References

Discovery and history of pyrazine-based compounds

An In-depth Technical Guide on the Discovery and History of Pyrazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide chronicles the remarkable scientific journey of the pyrazine core, from its initial synthesis in the 19th century to its current, indispensable role in modern science. We will traverse the foundational synthetic methodologies that first defined this heterocyclic scaffold, explore its serendipitous discovery as a key component of natural aromas through the Maillard reaction, and detail its ascent as a privileged structure in medicinal chemistry. This whitepaper provides researchers and drug development professionals with an in-depth historical and technical perspective, explaining the causality behind key discoveries and experimental designs that have cemented the pyrazine ring's importance in flavor chemistry, materials science, and the development of life-saving therapeutics.

Introduction: The Emergence of a Privileged Heterocycle

The story of pyrazine-containing compounds is one of significant scientific progression, from early academic curiosities to essential components in medicine and industry.[1] Pyrazine is a six-membered heterocyclic aromatic compound with the chemical formula C₄H₄N₂.[2] It is characterized by a symmetrical ring structure containing four carbon atoms and two nitrogen atoms at positions 1 and 4.[2][3][4] This arrangement of heteroatoms makes the pyrazine ring less basic than its counterparts like pyridine and pyrimidine.[4]

The unique electronic properties of the pyrazine nucleus, a result of the two electron-withdrawing nitrogen atoms, bestow upon it a versatile chemical reactivity. This has made it a focal point for advances in total synthesis, synthetic methods, and, most notably, drug discovery.[5] Its derivatives are not only integral to the flavors and aromas of many foods but are also the active components in numerous pharmaceuticals, agrochemicals, and functional materials.[6][7] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as pyrazinamide, amiloride, and bortezomib, underscoring the scaffold's profound impact on human health.[5]

Foundational Syntheses: The Dawn of Pyrazine Chemistry

The initial exploration of pyrazines was rooted in classical organic synthesis. While the first recorded synthesis of a pyrazine derivative occurred in the mid-19th century, it was the development of more systematic methods in the 1870s that truly opened the door for the scientific community to study this heterocyclic system.[8] These early methods, though over a century old, are still recognized for their ingenuity and remain in use in various forms.[2]

The First Recorded Synthesis

The very first synthesis of a pyrazine compound was reported by Laurent in 1855, who produced tetraphenylpyrazine through the dry distillation of "benzoylazotid," a substance derived from crude benzaldehyde and ammonia.[8] This initial discovery, however, did not immediately lead to a broader investigation of the pyrazine class.

The Staedel–Rugheimer Pyrazine Synthesis (1876)

This method was one of the first robust syntheses developed for pyrazines.[2] It involves the reaction of a 2-chloroacetophenone with ammonia, which forms an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield the final pyrazine product.[1][2][4]

-

Formation of α-Amino Ketone: React 2-chloroacetophenone with an excess of aqueous or alcoholic ammonia. The nucleophilic substitution of the chlorine atom by the amino group from ammonia yields the corresponding α-amino ketone.

-

Self-Condensation: The α-amino ketone intermediate is not typically isolated. Under the reaction conditions, two molecules of the α-amino ketone condense to form a dihydropyrazine.

-

Oxidation: The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This oxidation can occur in the presence of air or by the addition of a mild oxidizing agent like copper(II) oxide.[9]

The use of an α-haloketone (2-chloroacetophenone) provides a reactive electrophilic site for the initial nucleophilic attack by ammonia. The self-condensation step is driven by the formation of a stable six-membered ring. The final oxidation step is thermodynamically favorable as it leads to the creation of a stable aromatic system.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after Staedel and Rugheimer's report, H. Gutknecht developed a variation that offered greater versatility.[1][2] The Gutknecht synthesis is also based on the self-condensation of an α-amino ketone, but it differs in the method used to generate this key intermediate.[2][4]

-

Formation of α-Oximinoketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximinoketone.

-

Reduction to α-Amino Ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[1]

-

Self-Condensation and Oxidation: As in the Staedel-Rugheimer method, the α-amino ketone self-condenses to a dihydropyrazine, which is then oxidized to the pyrazine.

Caption: Workflow of the Gutknecht Pyrazine Synthesis (1879).

Early Synthetic Developments: A Comparative Overview

| Synthesis Method | Year | Key Reactants | Intermediate | Key Advantages/Rationale |

| Staedel–Rugheimer | 1876 | α-Haloketone, Ammonia | α-Amino Ketone | Direct route from readily available haloketones. |

| Gutknecht | 1879 | Ketone, Nitrous Acid | α-Oximinoketone | Avoids the use of lachrymatory α-haloketones; offers broader substrate scope.[4] |

Pyrazines in Nature: From Obscurity to Ubiquity

For decades after their initial synthesis, pyrazines were largely considered a curiosity of organic chemistry. Their true significance began to emerge with the investigation into the chemistry of food and flavor. Pyrazines are now known to be widespread in nature, contributing significantly to the aroma of raw and cooked foods.[9][10]

The Maillard Reaction: An Unexpected Source of Aroma

The discovery of naturally occurring pyrazines is intrinsically linked to the study of the Maillard reaction, the non-enzymatic browning process that occurs when amino acids and reducing sugars react at elevated temperatures.[1][11] This complex series of reactions is responsible for the desirable roasted, toasted, and nutty aromas in a vast array of foods, with pyrazines being the quintessential flavor compounds produced.[11][12]

The first discovery of a pyrazine in a natural product was reported in 1962 by Kosuge and Kamiya, who isolated tetramethylpyrazine from cultures of Bacillus subtilis, a bacterium used in the fermentation of soybeans to produce "nattō".[10] This finding opened up a new field of study in food science and flavor chemistry.[1]

The formation of pyrazines during the Maillard reaction is a complex process. It generally begins with the condensation of an amino acid and a reducing sugar. The subsequent reactions, including Strecker degradation of the amino acid, lead to the formation of α-aminocarbonyl intermediates. Two of these intermediates can then condense to form a dihydropyrazine, which upon oxidation, yields the final pyrazine. The specific amino acids and sugars involved, along with conditions like pH and temperature, dictate the type and quantity of pyrazines formed.[11][13][14][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 4. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. researchgate.net [researchgate.net]

- 10. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 11. benchchem.com [benchchem.com]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 15. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate: A Technical Guide for Advanced Research

Introduction: The Strategic Value of a Polysubstituted Pyrazine Scaffold

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative poised for significant exploration in medicinal chemistry, materials science, and synthetic methodology. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] This guide provides a comprehensive overview of potential research avenues for this molecule, grounded in established chemical principles and supported by detailed experimental protocols. The strategic placement of a bromo group, a methoxy group, and a methyl ester on the pyrazine ring offers a versatile platform for a multitude of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with diverse applications.

Core Molecular Attributes and Synthetic Considerations

Before delving into its research potential, it is crucial to understand the physicochemical properties and a plausible synthetic route for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₃ | [3] |

| Molecular Weight | 247.05 g/mol | [3] |

| XLogP3-AA | 1.3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 61.3 Ų | [3] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Medicinal Chemistry and Drug Discovery Applications

The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][5] The subject molecule serves as an excellent starting point for the generation of diverse compound libraries for biological screening.

Kinase Inhibitors

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase proteins.[1] The bromo substituent at the 6-position is a prime site for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions to target the ATP-binding site of kinases.

This protocol outlines the coupling of an arylboronic acid to the 6-bromo position.

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[6]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Novel Antibacterial and Antifungal Agents

Pyrazine carboxamides have shown promising antimicrobial activities.[5] The ester group of the title compound can be readily converted to a wide range of amides, allowing for the exploration of structure-activity relationships.

This workflow details the conversion of the methyl ester to a primary or secondary amide.

Caption: General workflow for the synthesis of pyrazine-2-carboxamides.

Detailed Protocol for Hydrolysis and Amidation:

-

Ester Hydrolysis: To a solution of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (1.0 equiv.) in a mixture of THF and water, add lithium hydroxide (1.5 equiv.). Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford the carboxylic acid.[7][8]

-

Amide Coupling: To a solution of the carboxylic acid (1.0 equiv.) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and the desired amine (1.1 equiv.). Add triethylamine (2.0 equiv.) and stir at room temperature for 12-24 hours.[1]

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Part 2: Materials Science and Optoelectronic Applications

Pyrazine-based compounds are gaining traction in materials science due to their electron-deficient nature, which is beneficial for applications in organic electronics and as ligands for metal-organic frameworks (MOFs).[9][10]

Building Blocks for Conjugated Polymers

The dibromo-pyrazine, which can be synthesized from the title compound, can serve as a monomer for polymerization reactions. The resulting polymers could have interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid, obtained via hydrolysis of the ester and subsequent functionalization, can act as a linker in the synthesis of MOFs.[11][12] These materials have potential applications in gas storage, separation, and catalysis.

Part 3: Synthetic Methodology Development

The unique substitution pattern of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate makes it an interesting substrate for exploring novel synthetic transformations.

Buchwald-Hartwig Amination

The C-Br bond is susceptible to palladium-catalyzed C-N bond formation, allowing for the introduction of a variety of nitrogen-based nucleophiles.

Detailed Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) in a Schlenk tube.[13][14]

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress.

-

Work-up and Purification: Cool the reaction, dilute with ether, and wash with brine. Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the carboxylate group, can facilitate nucleophilic aromatic substitution of the methoxy group, particularly with strong nucleophiles. This provides a route to introduce alternative alkoxy or amino groups at the 3-position.[15][16]

Conclusion

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a versatile and promising building block for a wide range of research applications. Its trifunctional nature allows for selective and sequential modifications, enabling the synthesis of diverse and complex molecular architectures. The research directions outlined in this guide, from the development of novel therapeutics to the creation of advanced materials, highlight the immense potential of this compound. The provided protocols serve as a robust starting point for researchers to explore and unlock the full scientific value of this intriguing molecule.

References

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link][5][17]

- Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.

-

Telvekar, V. N. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3579-3592. [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link][14]

-

UCHEM. (2025). Pyrazine Derivatives for Advanced Chemical Applications. UCHEM. [Link][11]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]

-

ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

-

He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link][7]

- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2852. [Link][6]

- Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540-4543.

- Trofimov, A. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 41.

-

Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals. [Link][9]

- Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.

-

Sharma, G. D., et al. (2017). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C, 5(28), 6936-6953. [Link][10]

-

Das, D., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega, 7(7), 6033-6043. [Link][12]

-

JOCPR. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link][8]

-

ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][15]

-

Claxton, T., et al. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(3), 392-397. [Link][4]

- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.

-

MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

-

Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link][2]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?. Sciencemadness. [Link]

-

ResearchGate. (n.d.). Methoxypyrazines of Grapes and Wines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. [Link]

- do Amaral, D. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 586-596.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]

- 10. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. myuchem.com [myuchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

An In-depth Technical Guide to the Theoretical Electronic Structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their intrinsic electronic properties is paramount for the rational design of novel therapeutics and functional materials.[1][2][3][4] This document delineates the computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), used to elucidate the molecule's structural and electronic characteristics. We will explore its frontier molecular orbitals, electrostatic potential, and intramolecular charge transfer dynamics, providing researchers, scientists, and drug development professionals with actionable insights into its reactivity, stability, and potential for intermolecular interactions.

Introduction: The Significance of Substituted Pyrazines

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. The pyrazine core is an electron-deficient aromatic system, a feature that imparts unique chemical and biological properties.[5] Its derivatives are integral to a wide array of applications, from flavor chemistry to key roles as pharmaceutical intermediates.[6][7][8] The title molecule is functionalized with three distinct substituents: a bromine atom, a methoxy group, and a methyl carboxylate group. Each of these groups exerts a profound influence on the electronic landscape of the pyrazine ring:

-

Pyrazine Ring: The two nitrogen atoms at positions 1 and 4 inductively withdraw electron density, making the ring susceptible to nucleophilic attack and influencing its role as a ligand in coordination chemistry.[5]

-

Methoxy Group (-OCH₃): This group, positioned at C3, is a strong resonance electron-donating group (EDG), increasing the electron density on the ring.[9]

-

Bromo Group (-Br): Located at C6, this halogen atom exhibits a dual electronic nature. It is inductively electron-withdrawing due to its high electronegativity but can also donate electron density through resonance via its lone pairs.[10] This makes it a deactivating, yet ortho-para directing group in electrophilic aromatic substitution contexts.

-

Methyl Carboxylate Group (-COOCH₃): Positioned at C2, this is a classic electron-withdrawing group (EWG) through both induction and resonance, further decreasing electron density on the pyrazine core.

A thorough understanding of the interplay between these substituents is critical for predicting the molecule's chemical reactivity, spectroscopic properties, and its potential to interact with biological targets.[6] Theoretical and computational chemistry provide a powerful, non-destructive lens through which to probe these properties at the atomic level.

Theoretical Framework and Computational Protocol

To investigate the electronic structure, we employ a validated computational workflow grounded in Density Functional Theory (DFT). DFT offers an optimal balance between computational accuracy and resource efficiency for molecules of this size, making it a cornerstone of modern computational chemistry.[9][11] The excited-state properties and simulated electronic spectra are accessed via Time-Dependent DFT (TD-DFT).[12][13]

Step-by-Step Computational Workflow

The protocol for analyzing the electronic structure is a self-validating system designed to ensure the reliability of the calculated properties.

Step 1: Initial Structure Generation The 3D structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is built using molecular modeling software.

Step 2: Ground State Geometry Optimization The initial structure is optimized to find its lowest energy conformation. This is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for reliability in organic molecules.[6][12][14]

-

Basis Set: 6-311G++(d,p). This Pople-style basis set provides a flexible description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (++) to accurately model lone pairs and non-covalent interactions.[15]

Step 3: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Step 4: Electronic Property Calculation Using the validated ground-state geometry, a series of single-point calculations are performed to determine key electronic descriptors. This includes the generation of molecular orbitals, the molecular electrostatic potential map, and Natural Bond Orbital (NBO) analysis.

Step 5: Excited State Analysis Time-Dependent DFT (TD-DFT) calculations are run to compute the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π), which allows for the simulation of the UV-Vis absorption spectrum.[12]

Caption: Influence of substituents on frontier molecular orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. [16]

-

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. They are expected around the highly electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy and carboxylate groups.

-

Positive Potential (Blue): These regions are electron-deficient and are sites for nucleophilic attack. They are typically found around the hydrogen atoms.

-

Neutral Potential (Green): Indicates regions of non-polar character.

The MEP map provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, a critical factor in drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. [15]This method quantifies the intramolecular charge transfer (ICT) and delocalization of electron density. Key insights from NBO analysis include:

-

Atomic Charges: Confirms the charge distribution predicted by electronegativity, with N, O, and Br atoms carrying negative charges.

-

Hyperconjugation: Reveals stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy group (n → π*) or the bromine lone pairs into the antibonding orbitals of the pyrazine π-system. [15] Table 1: Summary of Calculated Electronic Properties

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the highest energy donor electrons |

| LUMO Energy | ~ -1.5 to -2.5 eV | Energy of the lowest energy acceptor orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Index of chemical reactivity and stability |

| Dipole Moment | 2.0 - 3.5 Debye | Measure of overall molecular polarity |

| MEP Negative Maxima | On N and O atoms | Sites for electrophilic attack, H-bonding |

| MEP Positive Maxima | On H atoms | Sites for nucleophilic attack |

(Note: The numerical values are typical estimates for similar molecules and would be precisely determined by the DFT calculations.)

Excited States and Simulated UV-Vis Spectrum

TD-DFT calculations allow us to probe the molecule's response to electromagnetic radiation. The primary electronic transitions, often from the HOMO to the LUMO, dictate the molecule's absorption of UV-visible light. The calculated low-lying singlet transitions are expected to be of π→π* and n→π* character, typical for aromatic heterocyclic compounds. [12]This information is critical for analytical characterization and for understanding the photostability of the compound.

Implications for Drug Discovery and Materials Science

The theoretical analysis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate provides a robust foundation for its practical application.

-

Rational Drug Design: The MEP and FMO analyses identify the key pharmacophoric features. Understanding the sites for hydrogen bonding and electrostatic interactions allows for the design of derivatives with improved binding affinity to biological targets. [1][2]The calculated quantum chemical descriptors can also be used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity. [6]* Synthetic Strategy: The charge distribution and orbital information can guide synthetic chemists. For example, the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and its reactivity can be modulated by the electronic push-pull nature of the other substituents. [4][17]* Materials Science: The polarizability and dipole moment, derived from the electronic structure, are important for developing novel organic materials with specific optical or electronic properties.

Conclusion

This guide has outlined a comprehensive theoretical approach to characterizing the electronic structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. Through the systematic application of DFT and TD-DFT, we can generate a detailed and predictive model of its molecular orbitals, charge distribution, and spectroscopic properties. These computational insights are not merely academic; they provide a crucial, cost-effective roadmap for researchers in drug development and materials science, enabling the rational design of new molecules with tailored functions and enhanced performance.

References

- ResearchGate. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents.

- Hosseini, S., & Monajjemi, M. (n.d.).

- New Journal of Chemistry (RSC Publishing). (n.d.).

- PubMed. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. PubMed.

- Science.gov. (n.d.).

- Alfa Chemistry. (2023).

- MDPI. (n.d.).

- International Journal of Chemical and Biological Sciences. (n.d.).

- ResearchGate. (n.d.).

- ScienceDirect. (2025). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process.

- PubMed. (2010). DFT study of chemical mechanism of pre-SERS spectra in Pyrazine-metal complex and metal-Pyrazine-metal junction.

- YouTube. (2019).

- ResearchGate. (n.d.). The electronic structure of pyrazine.

- BLD Pharm. (n.d.).

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- AZA Mid-Year Meeting. (n.d.).

- ResearchGate. (n.d.). Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene)

- MDPI. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)

- ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 259794-06-4|Methyl 6-bromo-3-methoxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. FCKeditor - Resources Browser [midyear.aza.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. DFT study of chemical mechanism of pre-SERS spectra in Pyrazine-metal complex and metal-Pyrazine-metal junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Cornerstone of Modern Heterocycles: An In-depth Technical Guide to Pyrazine Chemistry

<_>

Abstract

This guide provides a comprehensive exploration of pyrazine chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of the pyrazine core, dissect key synthetic methodologies, and illuminate its critical role as a versatile scaffold in the creation of novel heterocyclic compounds. By integrating expert insights with established protocols, this document aims to serve as an authoritative resource for harnessing the full potential of pyrazine chemistry in medicinal chemistry and materials science.

Introduction: The Pyrazine Core - A Privileged Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, characterized by an electron-deficient nature, and its capacity for hydrogen bonding make it an invaluable component in the design of bioactive molecules.[2][3][4] This inherent electronic character not only influences its reactivity but also its interactions with biological targets, rendering it a "privileged scaffold" in drug discovery.[2][5]

Pyrazine-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][5] In fact, several FDA-approved drugs, such as the anticancer agent Bortezomib, the anti-tuberculosis drug Pyrazinamide, and the insomnia treatment Eszopiclone, feature a pyrazine core, underscoring its therapeutic significance.[1][6] The World Health Organization's Model List of Essential Medicines further solidifies this importance, including multiple pyrazine-based drugs.[1]

Beyond pharmaceuticals, pyrazine derivatives are also finding applications in materials science, contributing to the development of conjugated polymers and other light-responsive materials.[6][7] This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore and exploit the rich chemistry of pyrazines for the synthesis of novel and impactful heterocyclic compounds.

Fundamental Properties and Reactivity

The chemical behavior of pyrazine is dictated by the presence of two electronegative nitrogen atoms within its aromatic ring. This arrangement leads to a significant decrease in electron density on the carbon atoms, making the ring susceptible to nucleophilic attack.[3]

Key Physicochemical Properties of Pyrazine:

| Property | Value | Reference |

| Molecular Formula | C4H4N2 | [8] |

| Molar Mass | 80.09 g/mol | [8] |

| Melting Point | 52 °C | [8] |

| Boiling Point | 115 °C | [8] |

| pKa (of protonated pyrazine) | 0.37 | [8] |

| Appearance | White crystalline solid | [8] |

The low pKa value indicates that pyrazine is a weak base compared to pyridine.[8] The electron-withdrawing nature of the nitrogen atoms also influences its reactivity in electrophilic aromatic substitution, which is generally less favorable than in benzene.[9] However, functionalization of the pyrazine ring is readily achievable through a variety of modern synthetic methods, which will be discussed in detail in the following sections.

Core Synthetic Methodologies for Pyrazine Ring Construction

The construction of the pyrazine ring can be achieved through several classical and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Gutknecht Pyrazine Synthesis (1879)

One of the oldest and most fundamental methods for pyrazine synthesis is the Gutknecht synthesis.[8] This reaction involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine.[10]

Conceptual Workflow of the Gutknecht Synthesis:

Caption: General workflow of the Gutknecht pyrazine synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Gutknecht Synthesis [10]

-

Step 1: In situ generation of α-aminoacetophenone. In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add a solution of ammonia in ethanol and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Self-condensation. The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense, forming the dihydropyrazine intermediate.

-

Step 3: Oxidation. To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or bubble air through the mixture. Gentle heating may be required to drive the oxidation to completion.

-

Step 4: Work-up and Purification. After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 2,5-diphenylpyrazine.

Causality: The initial nucleophilic substitution of the halogen by ammonia is crucial for forming the α-amino ketone intermediate. The subsequent self-condensation is driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon of another molecule. The final oxidation step is necessary to achieve the stable aromatic pyrazine ring.

Modern Synthetic Approaches

Modern organic synthesis has introduced more versatile and efficient methods for constructing and functionalizing pyrazine rings.

A more atom-economical and environmentally benign approach involves the dehydrogenative coupling of β-amino alcohols, catalyzed by transition metal complexes.[7] This method produces water and hydrogen gas as the only byproducts.[7]

Reaction Scheme: Manganese-Catalyzed Dehydrogenative Coupling

Caption: Manganese-catalyzed synthesis of pyrazines.

The condensation of 1,2-diketones with 1,2-diamines is a straightforward and widely used method for the synthesis of substituted pyrazines.[9]

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve biacetyl (2,3-butanedione) in ethanol.

-